molecular formula C36H32N2O B13134568 2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone

2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone

Cat. No.: B13134568
M. Wt: 508.6 g/mol
InChI Key: OHJQLVMCCMAGNG-WULKTOGISA-N
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Description

2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone is an organic compound with the molecular formula C({36})H({30})N(_{2})O It is a derivative of cyclohexanone, featuring two diphenylamino groups attached to the allylidene moieties at the 2 and 6 positions of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone typically involves the condensation reaction between cyclohexanone and diphenylamine derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and under reflux conditions to facilitate the formation of the desired product.

    Step 1: Preparation of the intermediate - The initial step involves the formation of the intermediate compound by reacting cyclohexanone with diphenylamine in the presence of a base.

    Step 2: Condensation reaction - The intermediate is then subjected to a condensation reaction with an aldehyde, such as benzaldehyde, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are commonly used.

    Substitution: Nucleophiles like halides, cyanides, and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s diphenylamino groups play a crucial role in its reactivity and interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(3-phenylallylidene)cyclohexanone
  • 2,6-Bis(4-dimethylamino-benzylidene)cyclohexanone
  • 2,6-Bis(3,3-dichloro-allylidene)cyclohexanone

Uniqueness

2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone is unique due to the presence of diphenylamino groups, which impart distinct electronic and steric properties

Properties

Molecular Formula

C36H32N2O

Molecular Weight

508.6 g/mol

IUPAC Name

(2E,6E)-2,6-bis[(E)-3-(N-phenylanilino)prop-2-enylidene]cyclohexan-1-one

InChI

InChI=1S/C36H32N2O/c39-36-30(18-14-28-37(32-20-5-1-6-21-32)33-22-7-2-8-23-33)16-13-17-31(36)19-15-29-38(34-24-9-3-10-25-34)35-26-11-4-12-27-35/h1-12,14-15,18-29H,13,16-17H2/b28-14+,29-15+,30-18+,31-19+

InChI Key

OHJQLVMCCMAGNG-WULKTOGISA-N

Isomeric SMILES

C1C/C(=C\C=C\N(C2=CC=CC=C2)C3=CC=CC=C3)/C(=O)/C(=C/C=C/N(C4=CC=CC=C4)C5=CC=CC=C5)/C1

Canonical SMILES

C1CC(=CC=CN(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=CC=CN(C4=CC=CC=C4)C5=CC=CC=C5)C1

Origin of Product

United States

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